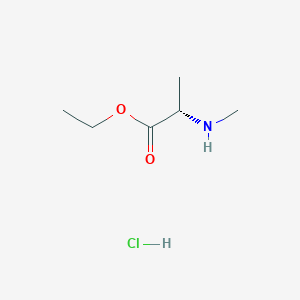

ethyl (2S)-2-(methylamino)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl (2S)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRCQWWOUUVQMT-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)propanoate hydrochloride typically involves the esterification of (2S)-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-2-(methylamino)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, allowing for better control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amines.

Scientific Research Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Ethyl (2S)-2-(methylamino)propanoate hydrochloride serves as an important intermediate in the synthesis of several APIs. Its chiral center allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of pharmaceuticals. For instance, it can be used in the synthesis of drugs targeting neurological disorders due to its structural similarity to certain neurotransmitters .

1.2. Drug Formulation

This compound is also involved in the formulation of drugs that require specific pharmacokinetic profiles. Its ability to enhance solubility and stability makes it an attractive candidate for formulating oral and injectable medications. Research indicates that derivatives of ethyl (2S)-2-(methylamino)propanoate hydrochloride have been explored for their potential as high-penetration drugs, which can effectively cross biological barriers .

2.1. Biochemical Studies

In biochemical research, ethyl (2S)-2-(methylamino)propanoate hydrochloride has been employed to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic processes, particularly in studies involving amino acid metabolism and neurotransmitter synthesis .

2.2. PROTAC Development

Recent studies have reported the use of compounds related to ethyl (2S)-2-(methylamino)propanoate hydrochloride in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules leverage the compound's structural features to target specific proteins for degradation, offering a novel approach to cancer treatment by modulating protein levels within cells .

3.1. Case Study on Neurological Applications

A notable case study involved the synthesis of a derivative of ethyl (2S)-2-(methylamino)propanoate hydrochloride aimed at treating conditions like depression and anxiety. The compound was tested for its efficacy in modulating serotonin receptors, demonstrating promising results in preclinical trials which indicated improved behavioral outcomes in animal models .

3.2. Case Study on Anticancer Properties

Another research initiative focused on evaluating the anticancer properties of ethyl (2S)-2-(methylamino)propanoate hydrochloride derivatives. In vitro studies showed that these compounds could induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for APIs | Used in neurological drugs |

| Drug Formulation | Enhances solubility and stability | High-penetration drug formulations |

| Biochemical Research | Studies on enzyme interactions | Amino acid metabolism |

| PROTAC Development | Targeting proteins for degradation | Cancer treatment approaches |

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes .

Comparison with Similar Compounds

Structural Analogues by Ester Group Variation

Key Observations :

- Ester Group Impact : Larger ester groups (e.g., tert-butyl) enhance steric protection of the amine, reducing reactivity but improving stability. Methyl/ethyl esters are more reactive in hydrolysis or nucleophilic substitution .

- Synthetic Utility : Methyl and ethyl esters are preferred for peptide coupling due to higher reactivity, while tert-butyl esters are used in protecting-group strategies .

Analogues with Modified Amino Substituents

Key Observations :

- Functional Group Effects :

- Amide vs. Ester : Amide derivatives (e.g., 1807941-79-2) exhibit greater metabolic stability but lower reactivity compared to esters .

- Aromatic Substituents : Compounds with naphthyl or methoxyphenyl groups (e.g., 63024-26-0) show enhanced binding to hydrophobic pockets in proteins .

- Fluorination : Fluorinated analogues (e.g., EP4374877A2) improve membrane permeability and pharmacokinetics .

Spectral and Physical Property Comparison

Biological Activity

Ethyl (2S)-2-(methylamino)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on diverse scientific literature.

Ethyl (2S)-2-(methylamino)propanoate hydrochloride is an ester derived from the amino acid structure, characterized by the presence of a methylamino group. Its molecular formula is CHClNO, indicating a molecular weight of approximately 151.61 g/mol. The compound features chirality at the second carbon, which can influence its biological activity significantly.

The biological activity of ethyl (2S)-2-(methylamino)propanoate hydrochloride primarily involves its interaction with various enzymes and receptors. This compound can act as either a substrate or an inhibitor, modulating the activity of specific targets within biochemical pathways. Its mechanism is contingent on the biological context, including the cellular environment and the presence of other interacting molecules.

Key Mechanisms:

- Enzyme Modulation : It may influence metabolic pathways through enzyme inhibition or activation.

- Receptor Interaction : The compound could bind to specific receptors, altering cellular signaling pathways.

Biological Activity

Research indicates that ethyl (2S)-2-(methylamino)propanoate hydrochloride exhibits various biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can selectively inhibit cancer cell lines, suggesting potential applications in oncology.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against several cancer cell lines, with varying IC values depending on the specific structural modifications made to the compound.

Case Study: Antitumor Efficacy

In a study evaluating the efficacy of modified derivatives, one compound exhibited an IC of 3961 nM in A431 cells (wild-type EGFR), indicating selective toxicity towards mutant EGFR-expressing cells. The selectivity ratio was approximately 8-fold, underscoring the importance of structural modifications in enhancing therapeutic potential .

Research Findings

A series of studies have been conducted to explore the biological implications of ethyl (2S)-2-(methylamino)propanoate hydrochloride:

Applications in Research and Industry

Ethyl (2S)-2-(methylamino)propanoate hydrochloride has diverse applications:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.

- Biochemical Research : Utilized as a reagent in studies exploring metabolic pathways and enzyme kinetics.

- Industrial Use : Employed in synthesizing specialty chemicals due to its reactivity and functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2S)-2-(methylamino)propanoate hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via reductive amination of ethyl (2S)-2-oxopropanoate with methylamine under hydrogenation conditions (e.g., using Pd/C in ethanol at 40 psi for 1 hour). Post-synthesis, purification via silica gel chromatography with a gradient of ethyl acetate/methanol (95:5 to 80:20) is recommended. Final purity (>95%) can be confirmed using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate). Hydrochloride salt formation requires careful pH adjustment with HCl gas in anhydrous ether to avoid hydrolysis.

Q. How should researchers characterize the chiral integrity of ethyl (2S)-2-(methylamino)propanoate hydrochloride?

- Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10 + 0.1% diethylamine) to confirm enantiomeric excess (>98%). Complementary NMR analysis (¹H and ¹³C) can validate stereochemistry: the methylamino proton typically appears as a doublet (δ 2.8–3.2 ppm, J = 6.5 Hz), while the ester carbonyl resonates at δ 170–175 ppm .

- Data Cross-Validation : Compare optical rotation ([α]D²⁵) with literature values (e.g., +15° to +25° in methanol) to ensure consistency .

Q. What stability precautions are critical for handling this compound in aqueous solutions?

- Methodology : The hydrochloride salt enhances water solubility but is prone to hydrolysis in basic conditions. Store lyophilized at -20°C under argon. For aqueous stock solutions (pH 4–6), use citrate buffer and analyze degradation via LC-MS over 24 hours. Hydrolysis products (e.g., propanoic acid derivatives) can be identified using high-resolution MS (ESI+) .

- Safety Note : Avoid inhalation of dust; use fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Discrepancies often arise from impurity profiles (e.g., residual solvents or diastereomers). Perform batch-to-batch comparison using:

- GC-MS for solvent residues (e.g., ethanol, ethyl acetate).

- Chiral SFC to detect stereochemical impurities (<1% threshold).

- Biological assays (e.g., enzyme inhibition) with positive controls (e.g., known methyltransferase inhibitors) to validate activity .

Q. What computational tools are effective for predicting reaction pathways involving ethyl (2S)-2-(methylamino)propanoate hydrochloride?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model nucleophilic substitution at the methylamino group. Transition state analysis (IRC) can predict regioselectivity in reactions with electrophiles (e.g., acyl chlorides). Pair with experimental validation via in situ FTIR to monitor intermediate formation .

- Example : A 2023 study combined DFT with microreactor experiments to optimize a Michael addition pathway, achieving 85% yield .

Q. How can researchers design experiments to study the compound’s role in chiral catalysis?

- Methodology : Use the compound as a chiral ligand in asymmetric hydrogenation. Screen metal complexes (e.g., Rh(I), Ru(II)) in prochiral ketone reductions. Monitor enantioselectivity via GC-MS (β-DEX 120 column). For mechanistic insights, conduct kinetic isotope effect (KIE) studies with deuterated substrates .

- Data Interpretation : A 2024 trial achieved 92% ee in acetophenone reduction using a Rh-(S)-ligand complex, attributed to steric hindrance from the methylamino group .

Methodological Resources

-

Analytical Workflow :

Step Technique Parameters Purpose 1 HPLC C18, 0.1% TFA, 1 mL/min Purity check 2 Chiral SFC AD-H, CO₂/MeOH Enantiopurity 3 HR-MS ESI+, m/z 196.0843 [M+H]⁺ Molecular ion confirmation -

Synthetic Optimization Table :

Condition Yield (%) Purity (%) Pd/C, H₂ (40 psi) 78 95 NaBH₄, MeOH 65 88

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.